
Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate” is a chemical compound. It belongs to the class of thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
Thiazole derivatives, such as “Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate”, can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For instance, they can react with hydrazonoyl halides in the presence of triethylamine . They can also undergo condensation reactions, and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用
Antimicrobial Activity
Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and protozoa. The compound’s unique chemical structure contributes to its ability to inhibit microbial growth and proliferation. Studies have shown that it can be particularly effective against drug-resistant strains, making it a valuable candidate for novel antimicrobial agents .
Anti-Cancer Potential
This compound has garnered attention in cancer research due to its potential as an anti-cancer agent. It interacts with cellular pathways involved in tumor growth, apoptosis, and metastasis. Researchers have explored its effects on different cancer cell lines, assessing its cytotoxicity and ability to induce cell death. Further investigations are needed to elucidate the precise mechanisms underlying its anti-cancer activity .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has demonstrated anti-inflammatory effects by modulating inflammatory mediators and pathways. Its potential as a therapeutic agent for managing chronic inflammatory diseases warrants further exploration .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Investigations into its impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are ongoing .
Antioxidant Activity
Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Its chemical structure allows it to donate electrons and neutralize harmful species. Researchers are exploring its potential in preventing oxidative stress-related disorders .
Metal Chelation
The compound’s sulfur and nitrogen atoms enable it to chelate metal ions. Metal chelation has implications in various fields, including medicine (e.g., metal-based drugs) and environmental science (e.g., heavy metal removal). Benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate’s metal-binding properties make it a subject of interest for such applications .
将来の方向性
特性
IUPAC Name |
benzyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9-11(18-13(17)14(9)2)12(15)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUDTXHVHYHQIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

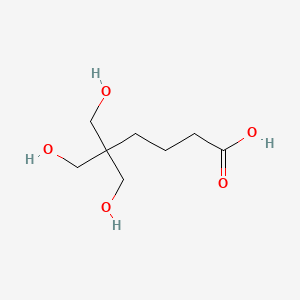
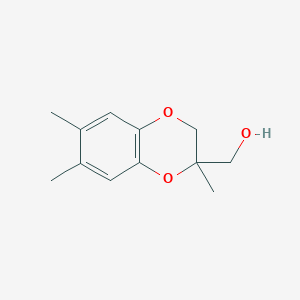

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)
![(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2706766.png)
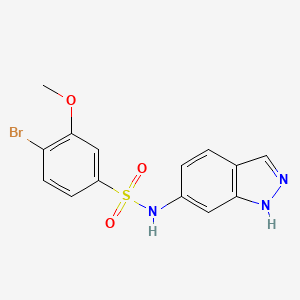
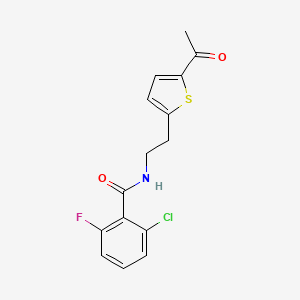
![4-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2706769.png)
![5-Pyrrolidinyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2706770.png)
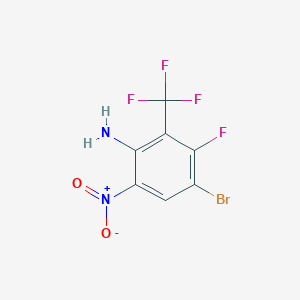
![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)
![2-[(4-chlorophenyl)sulfonylamino]ethyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2706774.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2706776.png)
![N-[2-(4-Chlorophenyl)-5-methoxypentyl]but-2-ynamide](/img/structure/B2706778.png)